1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrazine family, characterized by a fused bicyclic scaffold combining triazole and pyrazine rings. The bromine substituent at the 2-position and the phenylacetyl group at the 7-position contribute to its unique electronic and steric profile.
Properties
Molecular Formula |
C13H13BrN4O |
|---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H13BrN4O/c14-13-15-11-9-17(6-7-18(11)16-13)12(19)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
LVPMRABBWVBGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
Method A: Cyclocondensation of 2-Aminopyrazine Derivatives
- Starting materials : 2-Aminopyrazine derivatives, such as 2-aminopyrazine-5-carboxamide.
- Reagents : Hydrazine derivatives, formic acid, or suitable cyclization agents.
- Procedure :
- Dissolve 2-aminopyrazine derivative in acetic acid.
- Heat under reflux (around 120°C) for several hours to promote cyclocondensation.
- Isolate the fused heterocycle via filtration and purification by recrystallization.
Method B: Direct Cyclization of Precursors
- Starting materials : 1,2,4-triazole derivatives and pyrazine precursors.
- Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Procedure :
- Mix precursors in PPA.
- Heat at elevated temperatures (~150°C).
- Quench and extract the heterocycle.
Note: The choice of method depends on precursor availability and desired regioselectivity.
Bromination to Introduce the Bromine Atom
- Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like acetic acid or dichloromethane.
- Conditions :
- Dissolve the heterocyclic core in dichloromethane.
- Add NBS at 0°C to control regioselectivity.
- Stir and monitor via TLC until completion.
- Quench with water, extract, and purify by chromatography.
Data Table 1: Bromination Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | Dichloromethane | 0°C to RT | 2-4 hrs | 75-85 |
Attachment of the Phenylethanone Group
Method: Friedel–Crafts Acylation or Cross-Coupling
Option A: Friedel–Crafts Acylation
- React the brominated heterocycle with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Conditions:
- Dissolve heterocycle in dry dichloromethane.
- Add AlCl₃ slowly at 0°C.
- Stir at room temperature for several hours.
- Quench with ice-water, extract, and purify.
Option B: Cross-Coupling (e.g., Suzuki or Heck)
- Use a phenylethanone precursor with a boronic acid or olefin.
- Catalyzed by palladium complexes.
- Conditions:
- Combine heterocyclic bromide with phenylboronic acid or styrene derivative.
- Use a base such as potassium carbonate.
- Heat under reflux in a suitable solvent (e.g., toluene or DMF).
Data Table 2: Coupling Reaction Conditions
| Method | Catalyst | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Friedel–Crafts | AlCl₃ | Phenylacetyl chloride | Dichloromethane | 0°C to RT | 60-70 |
| Cross-Coupling | Pd catalyst | Phenylboronic acid | Toluene/DMF | Reflux | 65-80 |
Alternative Synthetic Routes
Direct Multi-Component Assembly
Recent advances suggest multi-component reactions (MCRs) involving hydrazines, aldehydes, and acyl chlorides to assemble the heterocyclic core and functionalize in a single pot, reducing steps and improving overall yields.
Use of Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and bromination steps, often reducing reaction times from hours to minutes, with comparable or improved yields.
Notes on Reaction Optimization and Purification
- Purification : Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard.
- Characterization : Confirm structure via NMR, MS, and IR spectroscopy.
- Yield considerations : Optimizing temperature, reagent equivalents, and reaction time is crucial for high yield and purity.
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Core synthesis | Cyclocondensation | 2-Aminopyrazine derivatives | Reflux in acetic acid | 70-85 |
| Bromination | Electrophilic bromination | NBS | Dichloromethane, 0°C to RT | 75-85 |
| Phenylethanone attachment | Friedel–Crafts acylation | Phenylacetyl chloride | AlCl₃, RT to 50°C | 60-70 |
Chemical Reactions Analysis
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes and interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues are compared below based on substituents, spectral data, and synthesis methods:
Critical Analysis of Evidence
- Spectral Data Gaps: The target compound lacks reported NMR or MS data, limiting direct comparison with analogues like the hydroxyphenyl-triazolopyrimidinone (IR, ¹H-NMR, and MS fully characterized) .
- Structural Diversity : Pyrazolones (e.g., Examples 5.17–5.20) and triazolopyrazines differ in core structure but share bromine and aryl motifs, suggesting parallel synthetic strategies .
Biological Activity
1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one is a complex heterocyclic compound notable for its potential biological activities. This compound features a unique structural framework that includes a triazole and pyrazine moiety, which are often associated with diverse pharmacological properties. The presence of bromine enhances its reactivity and may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.16 g/mol. The structural representation highlights the triazolo and pyrazine components, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.16 g/mol |
| IUPAC Name | 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one |
Biological Activities
Research indicates that compounds similar to 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one exhibit various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives containing triazole and pyrazine structures possess significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Similar compounds have demonstrated activity against fungal pathogens like Candida albicans.
Anticancer Potential
The unique structure of this compound allows it to interact with specific enzymes involved in cancer pathways:
- Enzyme Inhibition : It has been studied as a potential inhibitor of kinases associated with tumor growth.
- Cell Growth Modulation : Research indicates that it may influence apoptosis in cancer cells through targeted interactions with cellular signaling pathways.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties:
- Cytokine Production : They can modulate the production of pro-inflammatory cytokines which play a role in various inflammatory diseases.
Study on Antimicrobial Activity
In a comparative study involving several pyrazole derivatives:
- Methodology : Disk diffusion methods were employed to assess the antibacterial activity of the compound against E. coli and S. aureus.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
Study on Anticancer Activity
A study focused on the compound's effect on cancer cell lines:
- Methodology : Various concentrations were tested on breast cancer cell lines.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.
Interaction Studies
Research into the binding affinity of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one with biological macromolecules has revealed promising results:
- Target Proteins : It interacts with proteins involved in signal transduction pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
